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molecular formula C10H11IO3 B8329285 (3-Iodomethyl-phenoxy)-acetic acid methyl ester

(3-Iodomethyl-phenoxy)-acetic acid methyl ester

Cat. No. B8329285
M. Wt: 306.10 g/mol
InChI Key: BNYUAUDBQADFNN-UHFFFAOYSA-N
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Patent
US07091231B2

Procedure details

Dichloromethane (85 mL) was added to Ph3P (4.942 g, 18.8 mmol), imidazole (1.311 g, 19.3 mmol) and I2 (4.735 g, 18.7 mmol). The mixture was stirred for 5 min. and then a solution of 12-2 (2.937 g, 15.0 mmol) in 15 mL dichloromethane was added by cannula. The reaction was stirred for 3 h, silica gel was added and the mixture evaporated. The residue was purified by flash chromatography on silica gel (10%→20%→30% ethyl acetate/hexanes) to give 12-3 (4.246 g, 13.9 mmol, 93%).
Name
Quantity
2.937 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.942 g
Type
reactant
Reaction Step Two
Quantity
1.311 g
Type
reactant
Reaction Step Two
Name
Quantity
4.735 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:25]I.[CH3:27][O:28][C:29](=[O:40])[CH2:30][O:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([CH2:38]O)[CH:33]=1>ClCCl>[CH3:27][O:28][C:29](=[O:40])[CH2:30][O:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([CH2:38][I:25])[CH:33]=1

Inputs

Step One
Name
Quantity
2.937 g
Type
reactant
Smiles
COC(COC1=CC(=CC=C1)CO)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.942 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.311 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4.735 g
Type
reactant
Smiles
II
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
silica gel was added
CUSTOM
Type
CUSTOM
Details
the mixture evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (10%→20%→30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(COC1=CC(=CC=C1)CI)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.9 mmol
AMOUNT: MASS 4.246 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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